molecular formula C8H10N2O3 B13157152 2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13157152
M. Wt: 182.18 g/mol
InChI Key: NZAXKAKHMNSCLQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1249790-06-4) is a pyrimidine-based building block with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound features a carboxylic acid functional group, making it a versatile intermediate for various chemical transformations, including esterification and amidation reactions to create esters or amides, which are critical for modifying solubility and bioavailability in drug design . The methoxymethyl ether substituent can also undergo transformations, such as demethylation to a hydroxymethyl group or participate in nucleophilic substitution, providing routes for further molecular diversification . As a pyrimidine derivative, it is part of a privileged scaffold in medicinal chemistry, commonly used in the synthesis of compounds with potential therapeutic applications. Its structure allows it to act as a key intermediate in the development of novel molecules for scientific research . The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12)

InChI Key

NZAXKAKHMNSCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-4-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methoxymethyl (2), Methyl (4) C₈H₁₀N₂O₃ 182.18 Moderate lipophilicity; potential flame retardant applications
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (2), Methyl (4) C₆H₆N₂O₂S 170.19 Higher acidity due to -SH group; possible reactivity in thiol-ene reactions
2-Chloro-5-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (5) C₆H₅ClN₂O₂ 172.57 Electron-withdrawing Cl enhances acidity; antibacterial activity
4-Amino-2-methylpyrimidine-5-carboxylic acid Amino (4), Methyl (2) C₆H₇N₃O₂ 153.14 Strong H-bonding capability; potential pharmaceutical intermediate
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylate Hydroxy (2), Methoxyphenyl (6), Ethyl ester (5) C₁₅H₁₆N₂O₄ 288.30 Ester group improves solubility; dihydropyrimidine scaffold for drug discovery

Physicochemical Properties

  • Acidity : The carboxylic acid group’s pKa varies with substituents. Electron-withdrawing groups (e.g., Cl in 2-chloro derivatives) lower pKa, enhancing acidity, while electron-donating groups (e.g., methoxymethyl) may slightly reduce acidity .
  • Lipophilicity: Methoxymethyl and morpholino groups (e.g., 4-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid) increase lipophilicity compared to polar groups like sulfanyl or amino .
  • Thermal Stability : Pyrimidine derivatives with bulky substituents (e.g., 6-aryl groups) exhibit higher thermal stability, relevant for flame retardant applications .

Key Research Findings

Substituent Effects on Reactivity : Sulfanyl and chloro groups enhance electrophilic substitution reactivity, whereas methoxymethyl groups favor nucleophilic reactions due to their electron-donating nature .

Biological Activity: Amino and thioether substituents correlate with improved antibacterial and antifungal activities, while methoxymethyl derivatives remain understudied in this context .

Synthetic Scalability : Parallel solution-phase synthesis enables efficient production of pyrimidine carboxamides, suggesting adaptability for scaling the target compound .

Biological Activity

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methoxymethyl group at the second position and a methyl group at the fourth position, contributing to its unique chemical reactivity. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of approximately 182.18 g/mol. The presence of these substituents enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism of action appears to involve interference with bacterial enzyme systems, although specific targets remain to be fully elucidated.

Anticancer Effects

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The observed IC50 values indicate that it can effectively inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative studies with structurally similar compounds reveal that variations in substituent positions significantly affect potency and selectivity.

Compound NameSimilarityUnique Features
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid0.85Different position of methoxymethyl group
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid0.82Propyl group instead of methyl
6-Methoxypyrimidine-4-carboxylic acid0.78Methoxy group at position six
4-Methylpyrimidine-5-carboxylic acid0.76Absence of methoxymethyl group
2-Methylpyrimidine-4-carboxylic acid0.74Lacks methoxy substituents

The unique arrangement of functional groups in this compound enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

The biological activity of this compound is thought to result from its ability to bind to specific enzymes or receptors involved in critical biological processes. The methoxymethyl group increases solubility and facilitates interactions with biomolecules, while the carboxylic acid moiety may engage in hydrogen bonding with target sites .

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, reporting an IC50 value indicating significant cytotoxicity. The findings suggest that further investigation into its mechanism could reveal pathways for therapeutic intervention in cervical cancer .
  • Antimicrobial Efficacy : In another study focusing on bacterial strains, the compound was shown to inhibit growth effectively, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

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